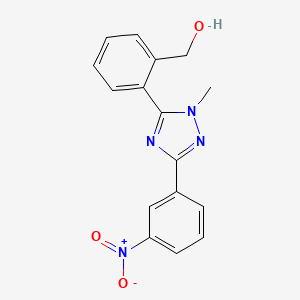
1,2-Heptadecanediol, di-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of 1,2-heptadecanediol, where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. The TMS groups enhance the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Heptadecanediol, di-TMS, can be synthesized by reacting 1,2-heptadecanediol with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt3). The reaction typically proceeds under mild conditions, with the TMS groups protecting the hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Heptadecanediol, di-TMS, undergoes various chemical reactions, including:
Oxidation: The TMS-protected hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound back to its diol form by removing the TMS groups.
Substitution: The TMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to remove the TMS groups.
Substitution: Reagents like fluoride ions (F-) from sources such as tetrabutylammonium fluoride (TBAF) can effectively remove TMS groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of 1,2-heptadecanediol.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
1,2-Heptadecanediol, di-TMS, has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in synthetic organic chemistry.
Biology: Utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Employed in the analysis of steroid hormones and other bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Heptadecanediol, di-TMS, involves the protection of hydroxyl groups by TMS groups. This protection prevents unwanted reactions and enhances the compound’s stability and volatility. The TMS groups can be selectively removed under specific conditions, allowing for controlled chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Heptadecanediol: The parent compound without TMS protection.
1,2-Octadecanediol, di-TMS: A similar compound with an additional carbon in the alkyl chain.
1,2-Hexadecanediol, di-TMS: A similar compound with one less carbon in the alkyl chain
Uniqueness
1,2-Heptadecanediol, di-TMS, is unique due to its specific chain length and the presence of TMS groups, which provide enhanced stability and volatility. These properties make it particularly useful in analytical and synthetic applications where protection of hydroxyl groups is required .
Properties
CAS No. |
61574-61-6 |
|---|---|
Molecular Formula |
C23H52O2Si2 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilyloxyheptadecan-2-yloxy)silane |
InChI |
InChI=1S/C23H52O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25-27(5,6)7)22-24-26(2,3)4/h23H,8-22H2,1-7H3 |
InChI Key |
XICQYVTWPKNSEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
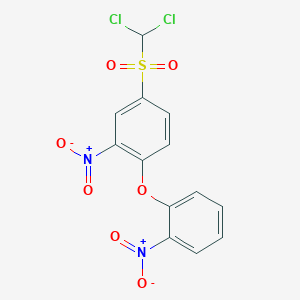
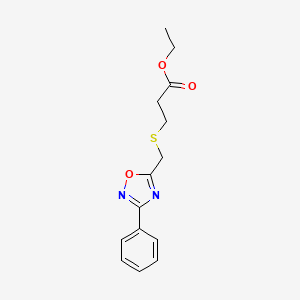
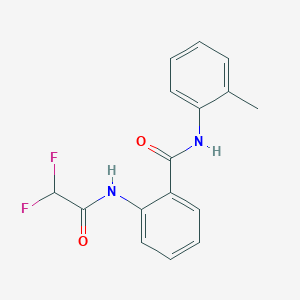
![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)


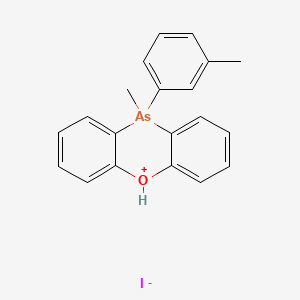

![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
